REACTION_SMILES
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[C:11](#[N:12])[CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18].[CH3:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH3:9])=[O:10])[cH:6][cH:7]1.[CH3:20][C:21](=[O:22])[O-:23].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH3:30][C:31](=[O:32])[OH:33].[NH4+:19].[cH:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH3:9])=[C:13]([C:11]#[N:12])[C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)=C(C)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |